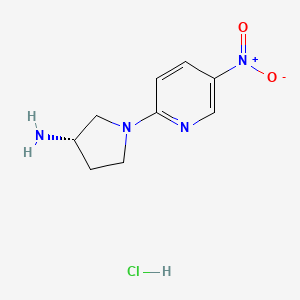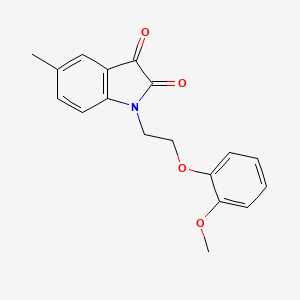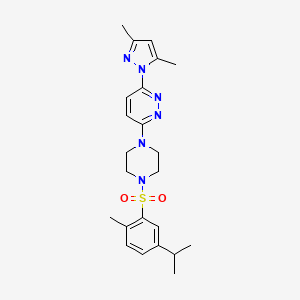![molecular formula C14H22O5 B2381781 (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol CAS No. 1920136-92-0](/img/structure/B2381781.png)
(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol” is a chemical compound with the CAS Number: 1920136-92-0 . It has a molecular weight of 270.33 . The compound is in liquid form and is stored at room temperature .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 19 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, 3 ether (aliphatic), and 1 ether (aromatic) .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Research has explored the synthesis of specific benzoxazepines and their rearrangement into isoquinoline derivatives, highlighting the potential of complex ether compounds in synthetic chemistry (Schenker, 1968).
- The electrosynthesis of certain compounds in methanol, involving processes like anodic α-methoxylation, indicates the role of such ether compounds in electrochemical reactions (Furuta & Fuchigami, 1998).
- The photo-reorganization of certain chromenones in methanol, leading to angular pentacyclic compounds, showcases the application of such ether compounds in photochemistry (Dalal, Khanna, Kumar, & Kamboj, 2017).
Material Science and Polymer Applications
- The development of alcohol-soluble neutral conjugated polymers for use in polymer light-emitting diodes (PLEDs) demonstrates the utility of complex ethers in materials science (Huang, Zhang, Liu, & Jen, 2009).
- The influence of terminal phenyl groups on the side chains of phosphazene polymers, involving ethers, has been studied to understand structure-property relationships in polymer electrolytes (Conner, Welna, Chang, & Allcock, 2007).
Catalysis and Chemical Transformations
- The enantioselective epoxidation of α,β-enones using certain methanol-derived catalysts highlights the role of complex ethers in catalytic processes (Lu, Xu, Liu, & Loh, 2008).
- The use of a nonionic omnisoluble photosensitizer, derived from methoxyethoxy compounds, for singlet oxygen generation demonstrates the application in photodynamic therapy and material science (Payne, Hynek, Labuta, & Hill, 2022).
Photophysical Studies and Organic Synthesis
- Studies on the solvolysis and photolysis of certain dithiolanes in methanol have implications for understanding reaction mechanisms in organic synthesis (Okuyama, Haga, & Fueno, 1990).
- Research on the photochemical and thermal addition of methanol to benzoxazepines contributes to the knowledge of reaction selectivities in organic chemistry (Somei, Kitamura, Fujii, Hashiba, Kawai, & Kaneko, 1977).
Miscellaneous Applications
- The self-assembly of microflowers from shape-persistent triangular aromatic hydrazide derivatives in methanol illustrates the use of complex ethers in nanostructure formation (Lin, Wang, Jiang, & Li, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-16-5-6-17-7-8-18-9-10-19-14-4-2-3-13(11-14)12-15/h2-4,11,15H,5-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECMFAIRSUVGKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=CC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1920136-92-0 |
Source


|
| Record name | (3-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide](/img/structure/B2381699.png)



![Spiro[5.5]undecan-3-amine](/img/structure/B2381704.png)


![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)
![2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone](/img/structure/B2381708.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)

![N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2381714.png)


